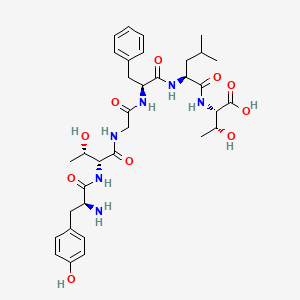

Tyr-D-thr-gly-phe-leu-thr

Description

Properties

Molecular Formula |

C34H48N6O10 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29-/m0/s1 |

InChI Key |

WJEFCEUSQYDJIF-DQSGOBRISA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Structural and Conformational Investigations of Deltakephalin

Amino Acid Sequence Analysis and Non-Standard Residues

The primary structure of deltakephalin is Tyr-D-Thr-Gly-Phe-Leu-Thr. nih.gov A key feature of this sequence is the presence of a non-standard amino acid, D-Threonine, at the second position. This substitution, along with the addition of a sixth residue (Threonine) compared to the endogenous enkephalins, is crucial for its distinct pharmacological profile. nih.gov

Significance of D-Threonine (D-Thr) in the Peptide Sequence

The incorporation of D-Threonine at the second position is a critical modification that significantly influences the conformational properties and receptor selectivity of deltakephalin. nih.govchemicalbook.com D-amino acids, when substituted for the naturally occurring L-amino acids in peptides, can induce specific conformational constraints. chemicalbook.com In the case of deltakephalin, the D-Thr residue plays a pivotal role in stabilizing a specific folded conformation, which is thought to be responsible for its high affinity and selectivity for the δ-opioid receptor. nih.govnih.gov This substitution protects the peptide from enzymatic degradation, thereby increasing its biological half-life. The presence of the D-threonine is thought to contribute to a pseudo type I' beta-bend conformation, a structural motif that has been observed in the solid-state structure of deltakephalin. nih.gov

Conformational Analysis Methodologies for Deltakephalin

A comprehensive understanding of deltakephalin's three-dimensional structure and its dynamic behavior in solution has been achieved through the application of several complementary biophysical and computational techniques. nih.govdrugdesign.org These methods provide detailed information about the peptide's preferred conformations, which is essential for correlating its structure with its biological activity. nih.gov

X-ray Diffraction Studies on Deltakephalin and Analogues

Single-crystal X-ray diffraction has provided a high-resolution view of the solid-state conformation of deltakephalin. nih.gov These studies have been instrumental in identifying key structural features, including specific bond angles, dihedral angles, and intramolecular hydrogen bonding patterns.

A landmark study determined the crystal structure of deltakephalin, revealing a novel pseudo type I' beta-bend-like conformation. nih.gov This bend is stabilized by an intramolecular hydrogen bond between the side chain of D-Thr and the backbone. nih.gov The ability to obtain diffraction-quality crystals has been a significant step in understanding the precise spatial arrangement of the atoms in this peptide. nih.govdntb.gov.ua

| Crystallographic Data for Deltakephalin | |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | a = 27.389(5) Å |

| b = 9.205(2) Å | |

| c = 16.788(2) Å | |

| β = 98.87(2)° | |

| Volume | 4181.4(14) ų |

| Molecules per Asymmetric Unit | 1 (plus 6 water molecules) |

| Calculated Density | 1.28 g cm⁻³ |

| Data from Flippen-Anderson et al., 1994 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of peptides in solution, providing a more dynamic picture than the static view from X-ray crystallography. conductscience.comhw.ac.uk 1H NMR studies on deltakephalin have been crucial in determining its preferred solution conformation. nih.govnih.gov

These studies often involve analyzing parameters such as the temperature and solvent dependence of amide proton chemical shifts and vicinal coupling constants (J-HNCαH). nih.gov For deltakephalin, NMR data has suggested the presence of folded conformations stabilized by intramolecular hydrogen bonds. nih.gov Comparisons of NMR data between δ-selective peptides like deltakephalin and µ-selective peptides have revealed distinct conformational differences that likely underlie their receptor selectivity. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable tool for examining the secondary structure of peptides in solution. wikipedia.orglibretexts.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information about the presence of ordered structures like β-turns and random coils. wikipedia.org

CD studies on deltakephalin have shown a correlation between its spectral properties and its δ-receptor selectivity. nih.gov Specifically, δ-selective peptides like deltakephalin tend to exhibit positive bands in the 210-230 nm range of the CD spectrum, in contrast to µ-selective peptides which typically show negative bands in this region. nih.gov This suggests a distinct secondary structure for deltakephalin that is recognizable by the δ-opioid receptor.

Computational Modeling and Molecular Dynamics Simulations of Deltakephalin Conformations

Computational modeling and molecular dynamics (MD) simulations provide a theoretical framework to explore the conformational landscape of peptides like deltakephalin. nasa.govresearchgate.net These methods allow for the systematic exploration of possible conformations and the calculation of their relative energies. drugdesign.org

By combining experimental data from NMR and X-ray crystallography with theoretical calculations, researchers can build detailed models of deltakephalin's structure and dynamics. nih.gov For instance, theoretical calculations have been used to study how modifications, such as the introduction of bulky groups, can alter the conformational preferences of deltakephalin analogues and, consequently, their receptor affinity and selectivity. nih.gov These computational approaches are essential for understanding the complex relationship between the peptide's sequence, its three-dimensional structure, and its biological function. carleton.ca

Intramolecular Interactions and Their Role in Deltakephalin Conformation

The specific three-dimensional conformation of deltakephalin (this compound), a key determinant of its biological activity, is stabilized by a network of intramolecular interactions. Research, including 1H NMR spectroscopy and X-ray crystallography, has revealed a preference for a folded or bent structure, a departure from the more extended conformations seen in some other opioid peptides. nih.govnih.gov This compact arrangement is primarily maintained by intramolecular hydrogen bonds.

One of the most significant structural features identified in the solid-state structure of deltakephalin is a pseudo type I' beta-bend. nih.gov This particular bend is stabilized by a hydrogen bond between the side chain of one amino acid and the backbone of another. nih.gov Further conformational studies in solution using 1H NMR spectroscopy have corroborated the presence of a folded backbone. These studies indicate the likelihood of a gamma-turn, particularly around the second amino acid, D-Threonine. nih.gov This turn helps to bring the N-terminal and C-terminal regions of the peptide into proximity.

The stability of this folded conformation is further enhanced by specific intramolecular hydrogen bonds. The presence of these bonds has been inferred from the weak temperature coefficients of the amide protons of the C-terminal residues in NMR studies, which is indicative of their involvement in hydrogen bonding and being shielded from the solvent. nih.gov While detailed studies on dermenkephalin, a related peptide, show that most NH hydrogen bonds participate in gamma-turns, similar principles are expected to apply to deltakephalin's structure. nih.gov

A critical aspect of deltakephalin's conformation is the spatial relationship between the aromatic side chains of Tyrosine (Tyr) at position 1 and Phenylalanine (Phe) at position 4. Spectroscopic studies have determined that in the preferred conformation, the distance between these two residues is approximately 10 Å. nih.gov This relatively short distance is a direct consequence of the folded nature of the peptide backbone.

Table 1: Key Intramolecular Interactions in Deltakephalin

| Interaction Type | Residues Involved (Predicted/Observed) | Consequence for Conformation |

| Pseudo Type I' Beta-Bend | Involves the peptide backbone | Induces a turn in the peptide chain nih.gov |

| Intramolecular Hydrogen Bond | Side-chain to backbone | Stabilizes the beta-bend structure nih.gov |

| Gamma-Turn | Likely involving D-Thr (position 2) | Contributes to the folded conformation nih.gov |

| Aromatic-Aromatic Interaction | Tyr-1 and Phe-4 side chains | Maintains a close proximity (approx. 10 Å) nih.gov |

Relationship Between Conformation and Receptor Binding Specificity

The distinct folded conformation of deltakephalin is intrinsically linked to its high affinity and selectivity for the delta-opioid receptor. nih.gov The specific three-dimensional arrangement of its amino acid residues creates a molecular shape that is complementary to the binding pocket of the delta-receptor, while fitting less favorably into the mu-opioid receptor.

The relatively short distance of approximately 10 Å between the Tyr and Phe side chains is thought to be a crucial factor for delta-receptor selectivity. nih.gov This contrasts with some mu-selective opioids, which may favor a more extended conformation with a greater distance between these aromatic residues. The folded backbone of deltakephalin, likely involving a gamma-turn at D-Thr2, forces the N- and C-termini closer, creating a compact and more rigid structure that is pre-organized for delta-receptor binding. nih.gov

Furthermore, the substitution of Glycine at position 2 with D-Threonine is critical. The D-amino acid at this position promotes the formation of the observed beta-bend or gamma-turn, which is less favored in peptides containing only L-amino acids at this position. nih.gov This induced turn is a key element in achieving the correct spatial orientation of the pharmacophores for delta-receptor recognition. It has been hypothesized that the enhanced delta-selectivity of cyclic opioid peptides, which are conformationally constrained, is due to the high energetic cost for them to adopt a conformation suitable for the mu-receptor. nih.gov Similarly, the preferred folded conformation of the flexible deltakephalin molecule is well-suited for the delta-receptor. nih.gov

In essence, the intramolecular interactions dictate a specific folded conformation for deltakephalin. This conformation, in turn, presents the amino acid side chains in a precise spatial arrangement that is highly complementary to the binding site of the delta-opioid receptor, thus accounting for its remarkable selectivity.

Table 2: Conformational Features of Deltakephalin and Their Role in Receptor Specificity

| Conformational Feature | Description | Relationship to Delta-Receptor Specificity |

| Folded Backbone | The peptide adopts a compact, bent structure. nih.govnih.gov | Presents pharmacophoric groups in an optimal orientation for the delta-receptor binding pocket. |

| Tyr-Phe Distance | Approximately 10 Å between the aromatic side chains. nih.gov | This specific distance is thought to be a key determinant for preferential binding to the delta-receptor. nih.gov |

| D-Thr at Position 2 | Induces a turn (beta-bend or gamma-turn) in the peptide backbone. nih.govnih.gov | Crucial for establishing the folded conformation necessary for delta-selectivity. |

| C-Terminal Residues | The latter part of the peptide sequence. | The nature and conformation of this region are critical for directing the peptide to the delta-receptor. nih.gov |

Deltakephalin Synthesis and Chemical Modification Strategies

Solid-Phase Peptide Synthesis (SPPS) of Deltakephalin

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing deltakephalin and its analogues due to its efficiency and ease of purification. nih.govbachem.com The process involves assembling the peptide chain in a stepwise manner on an insoluble polymer resin. bachem.com Two primary chemical strategies are employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the type of protecting group used for the N-terminus of the amino acids. iris-biotech.dewikipedia.org

The Fmoc/tBu (tert-butyl) strategy is now more common due to its milder deprotection conditions. iris-biotech.deamericanpeptidesociety.org In this approach, the N-terminus is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like t-butyl. wikipedia.org The synthesis begins by attaching the C-terminal amino acid (Threonine) to a solid support, such as Rink amide resin, to yield a C-terminal amide upon cleavage. uci.edu Each cycle of amino acid addition involves two key steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine. wikipedia.orguci.edu

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., TBTU) and added to the resin to form a new peptide bond. mdpi.com

This cycle is repeated for each amino acid in the sequence (Leu, Phe, Gly, D-Thr, Tyr). After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers to prevent side reactions. wikipedia.orgmdpi.com

The Boc/Bzl (benzyl) strategy, while historically significant, uses harsher conditions. wikipedia.org It employs the acid-labile Boc group for N-terminal protection and benzyl-based groups for side-chain protection. wikipedia.org The final cleavage from the resin requires strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF). iris-biotech.dewikipedia.org

Table 1: Comparison of SPPS Chemistries for Deltakephalin Synthesis

| Feature | Fmoc/tBu Chemistry | Boc/Bzl Chemistry |

|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Agent | Piperidine in DMF (Mild Base) wikipedia.org | Trifluoroacetic Acid (TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based (HF-labile) wikipedia.org |

| Final Cleavage | TFA (Milder Acid) wikipedia.org | Anhydrous HF (Strong Acid) iris-biotech.de |

| Advantages | Milder conditions, orthogonality iris-biotech.dewikipedia.org | Reduced peptide aggregation wikipedia.org |

| Disadvantages | Potential for aggregation wikipedia.org | Harsh/hazardous cleavage step iris-biotech.de |

Liquid-Phase Peptide Synthesis (LPPS) Approaches for Deltakephalin

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, was the original method for creating peptides before the advent of SPPS. springernature.comnih.gov Although largely superseded by SPPS for routine synthesis, LPPS remains valuable for large-scale production and for synthesizing complex peptides that may be difficult to produce on a solid support. bachem.comnih.gov

In LPPS, peptide fragments are synthesized in solution. The process involves the coupling of protected amino acids or peptide fragments, followed by purification of the intermediate product after each step. nih.gov This purification, often requiring crystallization or chromatography, is the main drawback of LPPS compared to the simple filtration and washing steps of SPPS. iris-biotech.de However, it allows for full characterization of intermediates, ensuring the quality of the final product. For deltakephalin, this would involve a fragment condensation strategy, where smaller protected peptide segments (e.g., di- or tripeptides) are synthesized and purified before being coupled together to form the final hexapeptide. nih.gov

Introduction of Labels and Probes

Tritium (B154650) Labelling for Radioligand Binding Assays

Tritium (³H) labeling is a critical technique for producing radiolabeled deltakephalin, which is essential for in vitro radioligand binding assays to study receptor affinity and distribution. arkat-usa.orgbachem.com Tritium is a low-energy beta-emitter, and its incorporation into a peptide does not alter the molecule's structure or biological activity, making it an ideal tracer. arkat-usa.orgnih.gov

Several methods can be used to introduce tritium into deltakephalin:

Catalytic Tritium-Halogen Exchange: A common method involves synthesizing a precursor peptide containing a halogenated amino acid, typically an iodinated or brominated tyrosine or phenylalanine. nih.gov For deltakephalin, a precursor like [3',5'-diiodo-Tyr¹]-deltakephalin would be synthesized. This precursor is then subjected to catalytic reduction with tritium gas (³H₂), replacing the halogen atoms with tritium atoms. researchgate.net

Saturation of an Unsaturated Precursor: Another approach is to synthesize a precursor with an unsaturated amino acid (e.g., dehydro-leucine). The double bond is then catalytically reduced with tritium gas to yield the tritiated peptide. researchgate.net

High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE): This method involves heating the non-labeled peptide in the presence of a catalyst and tritium gas, leading to the exchange of hydrogen atoms for tritium. nih.gov

After the labeling reaction, labile tritium is removed, and the radiolabeled peptide is purified, typically by High-Performance Liquid Chromatography (HPLC). u-szeged.hu The specific activity, a measure of radioactivity per mole of the compound, is then determined. researchgate.netu-szeged.hu

Incorporation of Electrophilic Groups for Affinity Labelling

Affinity labeling is a technique used to irreversibly bind a ligand to its receptor, enabling receptor isolation and characterization. This is achieved by incorporating a reactive electrophilic group into the structure of a high-affinity ligand like deltakephalin. nih.gov This "affinity label" first binds reversibly to the receptor's binding site and then forms a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine).

For deltakephalin, this can be achieved by modifying the peptide sequence to include an electrophilic moiety. Examples of such groups include:

Chloromethyl ketones (-CO-CH₂Cl): An analogue could be designed where the C-terminal carboxyl group is replaced with a chloromethyl ketone. This group can alkylate nucleophilic residues in the receptor binding pocket. nih.gov

Isothiocyanates (-N=C=S): These groups can be introduced, for example, on the N-terminus or a side chain and react with amine or thiol groups on the receptor.

Activated Disulfides: Incorporating a cysteine residue into the peptide allows for activation with a group like 3-nitro-2-pyridinesulfenyl (Npys). The resulting mixed disulfide can then react with a thiol group on the receptor to form a stable disulfide bond. nih.gov

The design of these analogues must balance chemical reactivity with the retention of high affinity and selectivity for the delta-opioid receptor. nih.gov

Rational Design of Deltakephalin Analogues

Substitutions at Key Amino Acid Positions

The rational design of deltakephalin analogues through systematic amino acid substitution has been instrumental in understanding its structure-activity relationship (SAR). nih.gov These studies aim to identify the roles of individual residues in receptor binding affinity and selectivity. nih.gov The N-terminal sequence Tyr-D-Xaa-Phe is a common motif in highly selective delta- and mu-opioid peptides. nih.gov

Position 1 (Tyrosine): The phenolic hydroxyl group of Tyr¹ is considered the "message" element, crucial for opioid activity. Its interaction with the receptor is essential for binding and signal transduction. Modifications here, such as sulfation, can alter binding profiles. nih.gov

Position 2 (D-Threonine): The D-configuration of the amino acid at position 2 is critical for delta-receptor affinity and selectivity. nih.govnih.gov This specific stereochemistry, along with the Phe³ residue, creates a conformational constraint that is thought to favor binding to the delta-receptor over the mu-receptor. Replacing D-Thr with other D-amino acids like D-Ala or D-Met can modulate affinity and selectivity. nih.govnih.gov

Position 4 (Phenylalanine): The aromatic side chain of Phe⁴ is a key address element, contributing significantly to binding affinity.

Position 5 (Leucine): The Leu⁵ residue is important for high-affinity binding to delta-receptors. nih.gov

C-Terminal Extension (Threonine at Position 6): The C-terminal region of deltorphin-like peptides, including the Thr⁶ in deltakephalin, plays a significant role in conferring high delta-selectivity. nih.gov Modifications in this region, such as altering charge or conformation, can fine-tune the selectivity profile. nih.govnih.gov

Table 2: Receptor Binding Affinities of Selected Deltakephalin-Related Analogues

| Compound | Sequence | δ-Receptor Affinity (Ki, nM) | μ-Receptor Affinity (Ki, nM) | Selectivity (μ/δ) |

|---|---|---|---|---|

| Deltakephalin (DTLET) | Tyr-D-Thr-Gly-Phe-Leu-Thr | ~1-2 | ~20-40 | ~20-40 |

| [D-Ala²]Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | High | Low | High |

| Dermenkephalin | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | High | Low | High |

| [D-Ala², Leu⁵]Enkephalin (DADLE) | Tyr-D-Ala-Gly-Phe-Leu | ~1-3 | ~10-20 | ~7-10 |

Note: Affinity values are approximate and can vary based on experimental conditions. Data compiled from multiple sources for illustrative purposes. nih.govnih.gov

Glycosylation of Deltakephalin and its Derivatives

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids, has emerged as a significant strategy in peptide drug design to enhance pharmacokinetic properties. For opioid peptides like Deltakephalin (this compound) and its analogues, this modification is primarily explored to overcome two major limitations: rapid metabolic degradation and poor penetration of the blood-brain barrier (BBB). nih.govnih.gov By attaching sugar moieties to the peptide backbone, researchers aim to shield cleavage sites from peptidases and potentially engage with glucose transporters on the BBB to facilitate entry into the central nervous system. pnas.orgresearchgate.net

Impact of Glycosylation on Metabolic Stability in Preclinical Models

A primary obstacle for peptide-based therapeutics is their rapid degradation by proteases in plasma and tissues. mdpi.com Glycosylation can significantly enhance the metabolic stability of peptides by sterically hindering the approach of proteolytic enzymes to the peptide backbone. nih.govnih.gov This effect has been demonstrated in preclinical studies using various animal models.

Research on a related linear opioid peptide amide, Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂, showed that O-linked glycosylation at the Serine⁶ residue led to a significant increase in enzymatic stability in both serum and brain homogenates from rats and mice. nih.gov Similarly, a study on bifunctional peptide derivatives found that introducing an O-β-glycosylated serine (Ser(Glc)) into a delta/mu opioid agonist analogue resulted in a dramatic improvement in metabolic stability. nih.govnih.gov After a 24-hour incubation in rat plasma, 70% of the glycosylated analogue remained intact, a substantial increase compared to its non-glycosylated counterparts. nih.gov These findings underscore that the strategic placement of a bulky, hydrophilic sugar moiety can effectively protect the peptide from enzymatic degradation, thereby prolonging its circulatory half-life. nih.gov

| Compound | Modification | % Intact after 24h in Rat Plasma | Reference |

|---|---|---|---|

| TY027 Analogue | Non-glycosylated | Significantly less than glycosylated form (t1/2 = 4.8 h) | nih.gov |

| Analogue 6 | Glycosylated with Ser(Glc) | 70 ± 9% | nih.gov |

Influence of Glycosylation on Blood-Brain Barrier (BBB) Permeation in Animal Models

The blood-brain barrier is a highly selective barrier that restricts the passage of most substances, including peptides, from the bloodstream into the brain. nih.govnih.gov This poses a significant challenge for centrally acting drugs. Glycosylation has been investigated as a "Trojan horse" strategy to enhance BBB permeation, potentially by hijacking endogenous glucose transport systems. pnas.orgresearchgate.net

Studies using in situ rat brain perfusion models have provided direct evidence for this effect. For the opioid peptide Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂, glycosylation of the Serine⁶ residue more than doubled its ability to cross the BBB. nih.gov The permeability of the non-glycosylated peptide was measured at 1.0 ± 0.2 µL · min⁻¹ · g⁻¹, while the glycosylated version achieved a permeability of 2.2 ± 0.2 µL · min⁻¹ · g⁻¹. nih.gov Further research on other glycosylated Met-enkephalin analogues confirmed that this modification can improve brain uptake by up to 98% for certain derivatives. nih.govresearchgate.net This enhanced BBB penetration, combined with increased metabolic stability, leads to greater bioavailability of the peptide in the central nervous system. nih.gov

| Peptide | Modification | BBB Permeability (μL·min⁻¹·g⁻¹) | Animal Model | Reference |

|---|---|---|---|---|

| Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂ | Non-glycosylated | 1.0 ± 0.2 | Rat | nih.gov |

| Tyr-D-Thr-Gly-Phe-Leu-Ser(O-Glc)-NH₂ | Glycosylated | 2.2 ± 0.2 | Rat | nih.gov |

Peptidomimetic Design Inspired by Deltakephalin

While glycosylation is a powerful tool, another major strategy to improve the drug-like properties of peptides like Deltakephalin is peptidomimetic design. nih.govencyclopedia.pub This approach involves modifying the peptide's structure to create molecules that mimic its biological activity but have improved stability, bioavailability, and receptor selectivity. benthamscience.com Key strategies include backbone modification, conformational constraint, and the incorporation of unnatural amino acids. researchgate.net

Conformational Constraint: Endogenous peptides are often highly flexible, which can lead to rapid degradation and non-selective receptor binding. encyclopedia.pub Cyclization is a common strategy to restrict this flexibility. By creating a covalent bond between different parts of the peptide, such as a side-chain to side-chain linkage, a more rigid and biologically active conformation can be stabilized. mdpi.com For delta-opioid agonists, the cyclic analogue DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is a classic example where cyclization via a disulfide bond dramatically increases delta-receptor selectivity. pnas.orgencyclopedia.pub

Incorporation of Unnatural Amino Acids: Replacing standard amino acids with unnatural variants can enhance metabolic stability and modulate receptor affinity. researchgate.net For instance, incorporating residues like 2-aminoindan-2-carboxylic acid (Aic) or tetrahydroisoquinoline-3-carboxylic acid (Tic) into deltorphin (B1670231) analogues has been shown to produce potent and selective delta-receptor agonists and antagonists. researchgate.net

Backbone Modification: Altering the peptide backbone itself, for example by N-methylation (adding a methyl group to a backbone nitrogen), can prevent degradation by peptidases and reduce the number of hydrogen bond donors, which can improve membrane permeability. mdpi.com

These design strategies aim to overcome the inherent pharmacological weaknesses of natural peptides, transforming them into more viable therapeutic candidates. nih.gov

Purification and Characterization of Synthetic Deltakephalin and Analogues

The synthesis of Deltakephalin and its modified analogues, such as glycosylated forms and peptidomimetics, is typically performed using solid-phase peptide synthesis (SPPS). nih.gov Following synthesis, the crude peptide product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and by-products from protecting group removal. Therefore, rigorous purification and characterization are essential to ensure the identity and purity of the final compound.

The standard method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . pnas.org This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous acidic mobile phase (often containing trifluoroacetic acid) is used to elute the components. The desired peptide is collected as a purified fraction.

After purification, the identity and purity of the synthetic peptide must be confirmed. The primary methods for characterization are:

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the peptide. The experimentally measured mass is compared to the calculated theoretical mass of the target sequence to confirm its identity. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, particularly for complex peptidomimetics or to verify the site of glycosylation, ¹H NMR and other 2D-NMR techniques can be employed to elucidate the complete chemical structure. pnas.orgnih.gov

Analytical RP-HPLC: This is used to assess the purity of the final product by running the purified sample on an analytical column, which should ideally yield a single, sharp peak.

This combination of synthesis, purification, and multi-faceted characterization ensures the production of high-purity Deltakephalin analogues suitable for preclinical evaluation.

Deltakephalin S Molecular Interactions and Receptor Pharmacology Preclinical

Delta-Opioid Receptor (DOR) Binding Affinity and Selectivity

Deltakephalin exhibits a strong binding affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor types, such as the mu (MOR) and kappa (KOR) receptors. This selectivity is a key characteristic, attributed to specific structural modifications of the native enkephalin peptide.

Competitive binding assays using cell lines engineered to express specific opioid receptor subtypes are crucial for determining the affinity and selectivity of a ligand. In a landmark study, the murine DOR was expressed in COS cells to characterize its binding profile. Using [³H]DTLET as the radioligand, the binding affinity of unlabeled Deltakephalin was determined. The assay revealed that Deltakephalin binds to the expressed delta receptor with high affinity. The calculated inhibition constant (Ki) for Deltakephalin in these COS cell membranes was 10.9 nM, demonstrating its potent interaction with the delta-opioid receptor. pnas.org

| Compound | Cell Line | Radioligand | Ki (nM) |

| Deltakephalin (DTLET) | COS cells | [³H]DTLET | 10.9 |

Radioligand displacement studies using animal brain membranes, which contain a natural population of opioid receptors, are fundamental for assessing a compound's binding profile. Early research on Deltakephalin utilized homogenates of rat brain to investigate its ability to displace established radioligands.

In these assays, Deltakephalin demonstrated a potent ability to displace the delta-selective agonist [³H][D-Ala², D-Leu⁵]enkephalin (DADLE), with a reported IC50 value of 0.50 nM. In contrast, its ability to displace the non-selective antagonist [³H]naloxone was significantly weaker, with an IC50 of 25 nM. The ratio of these IC50 values ([³H]naloxone / [³H]DADLE) is approximately 50, which indicates a strong preference for the delta-opioid receptor binding sites over the mu-opioid sites, which are more potently labeled by naloxone in this preparation.

| Compound | Preparation | Radioligand Displaced | IC50 (nM) | Selectivity Ratio (IC50 Naloxone/IC50 DADLE) |

| Deltakephalin (DTLET) | Rat Brain Homogenate | [³H][D-Ala², D-Leu⁵]enkephalin | 0.50 | 50 |

| Deltakephalin (DTLET) | Rat Brain Homogenate | [³H]Naloxone | 25 |

Agonist Activity and Potency at Delta Receptors

Beyond binding to the receptor, Deltakephalin actively stimulates DOR, initiating a cascade of intracellular signaling events. Its agonist activity and potency have been characterized in various preclinical models, from isolated tissue bioassays to functional assays in receptor expression systems.

The mouse vas deferens (MVD) and guinea pig ileum (GPI) are classic isolated tissue preparations used to assess the functional activity of opioid compounds. The MVD is rich in delta-opioid receptors, while the GPI predominantly expresses mu-opioid receptors. By comparing a compound's potency in these two assays, its functional selectivity can be determined.

Deltakephalin is a potent inhibitor of electrically induced contractions in the MVD, with a reported IC50 value of 0.22 nM. Conversely, it is substantially less potent in the GPI, with an IC50 of 220 nM. The high ratio of IC50 values (GPI/MVD) of 1000 confirms Deltakephalin's exceptional functional selectivity as a delta-opioid receptor agonist.

| Compound | Bioassay | Potency (IC50, nM) | Selectivity Ratio (IC50 GPI/IC50 MVD) |

| Deltakephalin (DTLET) | Mouse Vas Deferens (MVD) | 0.22 | 1000 |

| Deltakephalin (DTLET) | Guinea Pig Ileum (GPI) | 220 |

Opioid receptors, including the DOR, are G protein-coupled receptors (GPCRs). Agonist binding triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, initiating downstream signaling. The functional consequence of receptor activation can be measured by quantifying this G protein activation, often through a [³⁵S]GTPγS binding assay or by measuring the receptor-stimulated GTPase activity.

Studies using membranes from the rat striatum, a brain region with high DOR expression, have shown that Deltakephalin effectively stimulates low-Km GTPase activity. This indicates that Deltakephalin promotes the active coupling of the DOR to its cognate G proteins (Gi/o), confirming its agonist mechanism of action at the molecular level.

Structure-Activity Relationships (SAR) of Deltakephalin and its Analogues

The high affinity and selectivity of Deltakephalin for the delta-opioid receptor are direct results of its specific amino acid sequence, Tyr-D-Thr-Gly-Phe-Leu-Thr. The structure-activity relationships (SAR) of enkephalin analogues have been extensively studied, highlighting key structural features necessary for DOR interaction.

The substitution of Glycine at position 2 of the native enkephalin sequence with a D-amino acid, in this case, D-Threonine, is a critical modification. This change introduces conformational rigidity and protects the peptide from rapid degradation by aminopeptidases. The D-configuration at position 2 is a well-established determinant for high delta-receptor affinity and selectivity.

Role of Specific Amino Acid Residues for Binding and Efficacy

The binding affinity and efficacy of deltakephalin at the delta-opioid receptor are critically dependent on the specific properties of its amino acid residues. Each residue within the this compound sequence plays a distinct role in the peptide's interaction with the receptor.

The N-terminal Tyrosine (Tyr¹) is considered the primary pharmacophore for all opioid peptides, providing the essential phenolic hydroxyl group and the protonated amine that are crucial for binding to opioid receptors. This residue is fundamental for the initial recognition and anchoring of the ligand in the receptor's binding pocket.

The presence of a D-amino acid at the second position (D-Thr²) is a key determinant of deltakephalin's high affinity and selectivity for the delta-receptor. The D-configuration of this residue is of crucial importance for high-affinity binding. nih.gov Studies on related peptides have shown that the D-configuration at this position helps to orient the peptide backbone into a conformation that is favorable for delta-receptor interaction, while being less suitable for the mu-receptor.

The Glycine (Gly³) residue provides conformational flexibility to the peptide backbone. This flexibility is thought to be essential for allowing the peptide to adopt the optimal conformation required for binding to the delta-receptor.

The aromatic side chain of Phenylalanine (Phe⁴) is another critical component for receptor interaction. Research on the related Leu-enkephalin has demonstrated that substitutions at the meta-position of the Phe⁴ residue can significantly modulate potency, selectivity, and functional activity at both delta and mu opioid receptors. nih.govnih.gov

The Leucine (Leu⁵) residue is also of crucial importance for maintaining high-affinity binding to delta-receptors. nih.gov Studies on the related peptide dermenkephalin have highlighted the significance of the residue at this position for delta-receptor affinity. nih.gov

Conformational Requirements for Delta-Receptor High Affinity Binding

The three-dimensional shape, or conformation, of deltakephalin is a critical factor in its ability to bind with high affinity to the delta-opioid receptor. Research indicates that a compact, folded conformation is a key requirement for this interaction.

Studies involving detailed conformational analysis of various linear and cyclic delta-selective opioid peptides have revealed that all analogs with high affinity for the delta-receptor share a unique, common low-energy conformer. nih.gov This preferred conformation is characterized by its compactness and the presence of intramolecular hydrogen bonds. nih.gov This compact structure is notably different from the more extended beta-II-turn-type structure that is associated with high-affinity binding to the mu-opioid receptor. nih.gov The flexibility imparted by the Gly³ residue is instrumental in allowing the peptide to adopt this necessary compact shape.

Impact of Chemical Modifications on SAR

The structure-activity relationship (SAR) of deltakephalin has been investigated through various chemical modifications of its amino acid sequence. These studies provide valuable insights into the structural features that govern its interaction with the delta-opioid receptor.

One area of investigation has been the modification of the amino acid at the second position. For instance, the substitution of D-Ser² with D-Thr² was found to enhance the delta-selectivity of the peptide. nih.gov This highlights the sensitivity of the receptor to the nature of the side chain at this position.

Another key modification involves the C-terminal residue. The addition of a Cys⁶ residue to a related enkephalin analog, creating [D-Ala²,Leu⁵,Cys⁶]enkephalin (DALCE), resulted in a compound that binds with high affinity to delta-receptors and can form a covalent bond with the receptor through a thiol-disulfide exchange. nih.gov This covalent binding was found to be completely selective for delta-receptors. nih.gov

Furthermore, the creation of t-butyl ether analogs of related delta-selective hexapeptides has been explored. In one such analog, an O-t-butyl group replaces the hydroxyl group of D-Ser², and in another, a second O-t-butyl group also replaces the hydroxyl group of Thr⁶. nih.gov Such modifications help to probe the role of specific functional groups in receptor binding and efficacy.

| Modification | Position | Effect on Activity/Selectivity |

| D-Ser to D-Thr | 2 | Enhanced delta-selectivity |

| Addition of Cys | 6 | High-affinity, covalent binding to delta-receptors |

| O-t-butyl ether | 2 and 6 | Probes the role of hydroxyl groups in binding |

Interactions with Other Opioid Receptor Subtypes (Mu, Kappa)

While deltakephalin is highly selective for the delta-opioid receptor, its potential interactions with mu- and kappa-opioid receptors are an important aspect of its pharmacological profile. Understanding its cross-reactivity is crucial for a complete picture of its in vivo effects.

Selectivity Ratios and Receptor Cross-Reactivity

Deltakephalin exhibits a strong preference for the delta-opioid receptor over the mu- and kappa-opioid receptor subtypes. This high selectivity is a defining characteristic of the compound.

In comparative binding studies, [³H]DTLET (a radiolabeled version of deltakephalin) demonstrated better delta-selectivity compared to the related compound [³H]DSLET in both rat and guinea-pig brains. nih.gov The delta-affinity of [³H]DTLET was found to be significantly higher than that of the cyclic delta-agonist [³H]DPDPE, with a K D value of approximately 1.2 nM for DTLET compared to about 7.2 nM for DPDPE. nih.gov

| Compound | Receptor Subtype | Binding Affinity (K D or K i ) |

| [³H]DTLET | Delta | ~1.2 nM |

| [³H]DPDPE | Delta | ~7.2 nM |

Biochemical and Cellular Effects of Deltakephalin

Intracellular Signaling Pathways Modulated by Deltakephalin

The interaction of Deltakephalin with δ-opioid receptors initiates a series of intracellular signaling events that are crucial for its physiological effects. These pathways begin with the activation of the receptor and propagate through various downstream effectors.

Delta-opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are characterized by their seven-transmembrane structure. The binding of an agonist like Deltakephalin to the extracellular domain of the δ-opioid receptor induces a conformational change in the receptor protein. This change is transmitted to an associated intracellular heterotrimeric G-protein (composed of α, β, and γ subunits).

Upon receptor activation, the G-protein is stimulated to exchange a bound guanosine (B1672433) diphosphate (B83284) (GDP) molecule for a guanosine triphosphate (GTP) molecule on its α-subunit. This exchange causes the GTP-bound Gα subunit to dissociate from the Gβγ dimer. Both the Gα-GTP complex and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating intracellular signaling cascades.

Key signaling pathways activated by δ-opioid receptor agonists include:

Phosphatidylinositol 3-kinase (PI3K)–Akt–mTORC1 Pathway : Studies on selective δ-opioid agonists have demonstrated the activation of the PI3K–Akt–mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade. This pathway is integral to cell growth, proliferation, and survival. Downstream effects can include the phosphorylation of proteins like the p70S6 kinase (p70S6K), which plays a role in protein synthesis and synaptic plasticity.

Mitogen-Activated Protein Kinase (MAPK) Cascades : GPCRs, including δ-opioid receptors, are known to activate MAPK pathways, such as the extracellular signal-regulated kinase (ERK) pathway. These cascades are involved in regulating a wide array of cellular processes, including gene expression, cell differentiation, and neuronal plasticity.

Cyclic Adenosine Monophosphate (cAMP) Pathway : The Gα subunit associated with δ-opioid receptors is typically of the inhibitory type (Gαi/o). When activated, it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Phosphatidylinositol Signal Pathway : Activation of other G-protein subtypes, such as Gαq, can stimulate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

| Signaling Pathway | Key Effector | Primary Second Messenger(s) | General Cellular Function |

|---|---|---|---|

| PI3K–Akt–mTORC1 | PI3K, Akt, mTORC1 | PIP3 | Cell survival, protein synthesis, synaptic plasticity |

| MAPK/ERK | Ras, Raf, MEK, ERK | Phosphorylated proteins | Gene expression, cell differentiation |

| cAMP Pathway (Inhibitory) | Adenylyl Cyclase | cAMP (decreased) | Modulation of neuronal excitability |

| Phosphatidylinositol Pathway | Phospholipase C (PLC) | IP3, DAG, Ca²+ | Neurotransmitter release, enzyme activation |

The activation of intracellular signaling cascades by Deltakephalin ultimately translates into modulation of cellular physiology, most notably neuronal excitability. In ex vivo preparations of brain tissue, δ-opioid receptor agonists have been shown to alter synaptic transmission.

Research using slice preparations from the infralimbic prefrontal cortex (IL-PFC) has shown that δ-opioid agonists can indirectly increase the excitability of pyramidal neurons. This effect is achieved by suppressing the release of the inhibitory neurotransmitter GABA from parvalbumin-positive interneurons. The mechanism involves the activation of the PI3K-mTORC1 pathway within these interneurons. This disinhibition leads to a relative enhancement of excitatory signals received by the pyramidal neurons.

Specific electrophysiological changes observed in ex vivo studies with δ-opioid agonists are summarized below.

| Parameter | Observed Effect | Affected Neuron Type | Underlying Mechanism |

|---|---|---|---|

| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Reduced | Pyramidal Neurons | Suppression of GABA release from interneurons. |

| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Increased | Pyramidal Neurons | Indirect effect of reduced inhibition (disinhibition). |

Enzymatic Stability and Degradation Pathways in Biological Matrices (Preclinical)

A significant challenge for peptide-based therapeutics is their rapid degradation by peptidases in biological environments. Deltakephalin's structure incorporates features designed to resist this enzymatic breakdown.

Peptides are susceptible to cleavage by a wide variety of proteases and peptidases present in biological matrices such as blood plasma and tissue homogenates. This enzymatic activity is a primary reason for the short biological half-life of many natural peptides. One of the most effective strategies to enhance peptide stability is the substitution of a naturally occurring L-amino acid with its D-amino acid stereoisomer.

The structure of Deltakephalin includes a D-Threonine residue at the second position (Tyr-D-Thr -Gly-Phe-Leu-Thr). This modification makes the adjacent peptide bond resistant to cleavage by most common peptidases, such as dipeptidyl peptidases, which typically recognize L-amino acid residues. This substitution significantly increases the metabolic stability of the peptide in preclinical animal models, prolonging its presence in both serum and the central nervous system compared to its all-L-amino acid counterparts.

Beyond D-amino acid substitution, several other strategies can be employed to improve the metabolic stability of therapeutic peptides.

Glycosylation : The covalent attachment of sugar moieties (glycosylation) is a common strategy to improve the pharmacokinetic properties of peptides. Glycosylation can increase hydrophilicity and steric bulk, which may shield the peptide backbone from peptidases. However, the effect can be complex; while it often enhances the stability of natural peptides, some studies suggest it could potentially promote the degradation of D-amino acid-containing peptides by certain enzymes like chymotrypsin. Glycosylation may also sometimes induce conformational changes that reduce the thermodynamic stability of the peptide.

Terminal Modifications : Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can block the action of exopeptidases like aminopeptidases and carboxypeptidases.

Cyclization : Constraining the peptide's structure by creating a cyclic backbone can reduce its flexibility, making it a poorer substrate for many proteases.

| Strategy | Mechanism of Action | Potential Outcome |

|---|---|---|

| D-Amino Acid Substitution | Creates a non-natural peptide bond resistant to peptidase cleavage. | Increased half-life in serum and brain homogenates. |

| Glycosylation | Adds steric bulk, potentially shielding cleavage sites. | Can improve stability and bioavailability, but effects may vary. |

| N- or C-Terminal Capping | Blocks degradation by exopeptidases. | Prevents stepwise degradation from the peptide ends. |

| Cyclization | Reduces conformational flexibility, hindering enzyme binding. | Enhanced resistance to a broad range of proteases. |

Distribution and Bioavailability in Animal Models (excluding human pharmacokinetic data)

The ability of a compound to reach its target site of action is defined by its bioavailability and distribution characteristics. For a centrally acting peptide like Deltakephalin, crossing the blood-brain barrier (BBB) is a critical factor. The interpretation of preclinical data is highly dependent on the animal model used, as significant species-specific differences in physiology and drug metabolism exist.

Studies on analogous opioid peptides have demonstrated that chemical modifications can profoundly impact brain uptake. For example, the glycosylation of Met-enkephalin analogs was shown to significantly improve their entry into the brain in in situ perfusion studies in rats, with uptake increasing by up to 98%. This enhancement is often associated with a decrease in lipophilicity and altered interactions with plasma proteins.

The bioavailability of orally administered peptides is generally very low due to both enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Therefore, preclinical studies in animal models typically rely on parenteral routes of administration to assess the compound's distribution and effects. The relative bioavailability between different formulations (e.g., a solution versus a suspension) is often evaluated in animal models like rats or dogs to guide formulation development for clinical use.

Brain Penetration Studies (e.g., in situ perfusion, in vivo brain accumulation)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy as a centrally acting therapeutic agent. For opioid peptides such as Deltakephalin (Tyr-D-Thr-Gly-Phe-Leu-Thr), efficient penetration into the brain is necessary to reach its target, the delta-opioid receptors, and exert its pharmacological effects. Research into the brain penetration of Deltakephalin and related peptides often employs specialized techniques like in situ brain perfusion and in vivo brain accumulation studies to quantify the extent of transport from the bloodstream into the central nervous system (CNS).

In situ brain perfusion is a sophisticated experimental technique that allows for the precise measurement of a substance's transport across the BBB without the influence of peripheral metabolism. In this procedure, the blood supply to a single cerebral hemisphere of an anesthetized animal is replaced with a controlled, artificial perfusion fluid containing the radiolabeled compound of interest. By measuring the concentration of the compound in the brain tissue after a short perfusion period, researchers can calculate the brain uptake clearance, providing a direct measure of BBB permeability.

In vivo brain accumulation studies involve administering the compound systemically and measuring its concentration in the brain and plasma at various time points. This method provides insight into the net accumulation of the compound in the brain under physiological conditions, reflecting the balance between influx and efflux processes as well as its stability in circulation.

Studies on linear opioid peptides, including the parent, unglycosylated form of Deltakephalin, have generally indicated poor penetration of the blood-brain barrier. researchgate.net Research has shown that while Deltakephalin is extremely potent when administered directly into the brain (intracerebroventricularly), very high intravenous doses are required to produce a comparable analgesic effect. researchgate.net This discrepancy strongly suggests that the peptide's ability to cross the BBB is limited.

The low brain penetration of native peptides is often attributed to their hydrophilicity and susceptibility to enzymatic degradation. To address this, significant research has focused on chemical modifications, such as glycosylation, to enhance BBB transport. nih.govnih.gov In situ perfusion studies have been instrumental in demonstrating the improved brain delivery of these modified glycopeptides. nih.gov The addition of sugar moieties can increase the metabolic stability and alter the physicochemical properties of the peptide, potentially facilitating its transport across the endothelial cells of the BBB. nih.govnih.gov

The following table provides representative data from an in situ brain perfusion study, illustrating how the brain uptake of a peptide like Deltakephalin would be compared to control substances.

| Compound | Description | Unidirectional Blood-to-Brain Transfer Constant (Kin) (μL/s/g) | Relative Brain Penetration |

|---|---|---|---|

| Sucrose | Vascular Marker (Poor BBB Penetration) | 1.5 | Low |

| Deltakephalin (Hypothetical) | Unmodified Opioid Peptide | 3.0 | Low |

| Diazepam | Positive Control (High BBB Penetration) | 150.0 | High |

Research findings consistently show that structural modifications are a key strategy for improving the CNS bioavailability of enkephalin-based peptides. The table below summarizes the general findings from studies investigating these modifications.

| Modification Strategy | Observed Effect on Brain Penetration | Rationale for Effect | Supporting Evidence |

|---|---|---|---|

| None (Parent Peptide) | Poor | High hydrophilicity and low metabolic stability. | Requires very high intravenous doses for central effects. researchgate.net |

| Glycosylation (e.g., addition of glucose) | Significantly Increased | Enhanced metabolic stability and potential interaction with glucose transporters or improved membrane interaction. nih.govnih.gov | In situ perfusion studies show higher uptake for glycopeptides compared to the parent peptide. nih.gov |

| Cyclization | Variable / Potentially Increased | Conformational constraint can increase receptor affinity and improve stability against peptidases. | Studies on cyclic analogues like DPDPE show evidence of a saturable transport mechanism. nih.gov |

Analytical Methodologies for Deltakephalin Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. concentratingonchromatography.com In peptide research, chromatographic methods are indispensable for ensuring the quality of the synthesized peptide and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides like Deltakephalin. nih.gov The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). concentratingonchromatography.com

For Deltakephalin and related glycopeptide analogues, reverse-phase HPLC (RP-HPLC) is the most common method. nih.gov In this setup, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration, such as acetonitrile (B52724) in water. nih.gov A modifier like trifluoroacetic acid (TFA) is often included in the mobile phase to improve peak shape and resolution by ion-pairing with the peptide. nih.gov

Researchers typically use analytical RP-HPLC to confirm the homogeneity of the final product, aiming for a purity level of greater than 95% or 97%. hongtide.comnih.gov The peptide is detected by monitoring its absorbance at specific wavelengths, commonly 215 nm for the peptide backbone or 275-280 nm for the tyrosine residue. u-szeged.hu Preparative scale HPLC is also used for the final purification step after synthesis. nih.gov

Table 1: Representative HPLC Conditions for Deltakephalin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Vydac 218TP54 (C18) | u-szeged.hu |

| Mobile Phase | Acetonitrile-water gradient with 0.1% TFA | nih.gov |

| Detection | UV at 215 nm or 275 nm | u-szeged.hu |

| Purity Standard | >97% | nih.gov |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of synthesized Deltakephalin, thereby verifying its identity. youtube.com MS is often coupled with HPLC (LC-MS) to provide purity assessment and identity confirmation simultaneously. chromatographyonline.comelementlabsolutions.com

Several ionization techniques can be used for peptide analysis. Fast Atom Bombardment (FAB) and Liquid Secondary Ion Mass Spectrometry (LSIMS) have been successfully applied to Deltakephalin. u-szeged.hunih.gov These methods generate a protonated molecule ion, [M+H]+, which allows for the determination of the peptide's molecular weight. nih.gov

For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) is employed. nih.govyoutube.comyoutube.com In this technique, the [M+H]+ ion is selected and subjected to collision-induced dissociation (CID), which breaks the peptide at its amide bonds. nih.govyoutube.com The resulting fragment ions (typically b- and y-ions) are then analyzed, providing data that confirms the amino acid sequence of the peptide. nih.gov This level of analysis is essential to distinguish Deltakephalin from potential isomers or deletion sequences that might arise during synthesis.

Radiometric Assays for Receptor Binding and Distribution

Radiometric assays are the cornerstone for studying the interaction of Deltakephalin with its target, the δ-opioid receptor. nih.gov These highly sensitive assays use a radiolabeled version of the ligand (a "radioligand") to quantify receptor binding characteristics in tissues and cell preparations. nih.govrevvity.com

In a typical receptor binding assay, a tritiated ([³H]) form of Deltakephalin or a similar δ-selective ligand is incubated with a source of receptors, such as crude membrane fractions from rat brain. u-szeged.huresearchgate.net The assay measures the amount of radioligand bound to the receptors.

Key parameters determined from these assays include:

Total Binding: Radioactivity bound in the absence of a competitor. nih.gov

Non-specific Binding: Radioactivity bound in the presence of a vast excess of an unlabeled competitor ligand, which saturates the specific receptor sites. nih.gov

Specific Binding: The difference between total and non-specific binding, representing the radioligand bound to the δ-opioid receptors. nih.gov

By performing saturation binding experiments (incubating with increasing concentrations of the radioligand), one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor. researchgate.netresearchgate.net Competition binding assays, where various unlabeled ligands compete with the radioligand, are used to determine the inhibitory constant (Ki) and to establish the selectivity profile of Deltakephalin against other opioid receptor types (μ and κ). researchgate.net These assays consistently demonstrate Deltakephalin's high affinity and selectivity for the δ-opioid receptor. nih.gov

Table 2: Example Data from Radiometric Binding Assay for Deltakephalin

| Parameter | Value | Receptor Source | Radioligand | Source |

|---|---|---|---|---|

| Kd | 1.4 nM | COS cells expressing δ-opioid receptor | [³H]Tyr-D-Thr-Gly-Phe-Leu-Thr | researchgate.netresearchgate.net |

| Bmax | 4.2 pmol/mg protein | COS cells expressing δ-opioid receptor | [³H]this compound | researchgate.net |

In vitro Bioassay Techniques for Functional Assessment

While binding assays confirm interaction with the receptor, in vitro bioassays are essential for determining the functional consequence of that binding—that is, whether the compound acts as an agonist, antagonist, or has no effect. For opioid peptides like Deltakephalin, classic isolated tissue preparations are used to assess functional activity.

The two most common bioassays are:

Guinea Pig Ileum (GPI) Assay: This preparation is rich in μ-opioid receptors. Agonists at this receptor inhibit the electrically stimulated contractions of the ileum. researchgate.net

Mouse Vas Deferens (MVD) Assay: This tissue primarily expresses δ-opioid receptors, making it highly sensitive to δ-agonists like Deltakephalin. nih.govresearchgate.net

Deltakephalin was rationally designed to be a highly specific δ-agonist. researchgate.net When tested in these bioassays, it shows very high potency in inhibiting the contractions of the mouse vas deferens, with a low IC50 value (the concentration required to produce 50% of the maximum inhibitory effect). Conversely, it is significantly less potent in the guinea pig ileum assay. researchgate.net The ratio of the IC50 values (IC50 GPI / IC50 MVD) provides a quantitative measure of the peptide's δ-receptor selectivity. For Deltakephalin, this ratio is exceptionally high, confirming its status as a highly specific δ-opioid receptor agonist. researchgate.net

Table 3: Functional Activity of Deltakephalin in In Vitro Bioassays

| Bioassay | Receptor Target | IC50 of Deltakephalin | Selectivity Ratio (GPI/MVD) | Source |

|---|---|---|---|---|

| Mouse Vas Deferens (MVD) | δ-opioid | 0.15 nM | ~3000 | researchgate.net |

Spectroscopic Methods for Structural Characterization in Solution

Spectroscopic techniques are vital for elucidating the three-dimensional structure and conformational dynamics of Deltakephalin in solution. This information is critical for understanding the structural basis of its high receptor selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) NMR, is a primary tool for this purpose. nih.govgovinfo.govresearchgate.net By analyzing parameters such as chemical shifts, coupling constants (JHNCαH), and the temperature dependence of amide proton chemical shifts, researchers can deduce the preferred conformation of the peptide backbone. nih.gov These studies have suggested that δ-selective peptides like Deltakephalin may adopt different folded conformations compared to μ-selective peptides. nih.gov

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of peptides. wikipedia.orgcreative-proteomics.comnih.govlibretexts.org This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is sensitive to the peptide's conformation. A correlation has been observed between the CD spectra of opioid peptides and their receptor selectivity. δ-selective peptides, including Deltakephalin, typically show positive bands in the 210-230 nm wavelength range, whereas μ-selective peptides tend to show negative bands in the same region. nih.gov This distinct spectral signature provides a rapid method for assessing the conformational class of new analogues.

Together, these spectroscopic methods, often complemented by molecular dynamics simulations, provide a detailed picture of the conformational landscape of Deltakephalin, offering insights into the specific structural features required for potent and selective interaction with the δ-opioid receptor. nih.govdtu.dk

Preclinical Research Applications and Future Directions

Deltakephalin as a Tool for Opioid Receptor Characterization

Deltakephalin (Tyr-D-Thr-Gly-Phe-Leu-Thr) is a potent and highly selective agonist for the delta-opioid receptor (δ-opioid receptor), which makes it an invaluable tool for the characterization of this receptor subtype. Its high affinity and selectivity allow researchers to investigate the specific roles and functions of delta-opioid receptors in the central and peripheral nervous systems.

The binding properties of deltakephalin and related peptides have been extensively studied to understand the molecular interactions between the ligand and the receptor. These studies often involve competitive binding assays where deltakephalin is used to displace radiolabeled ligands from the delta-opioid receptor, thereby determining the binding affinities of other compounds. The conformational characteristics of deltakephalin have been analyzed using techniques like 1H NMR and circular dichroism spectroscopy to understand the structural basis of its high selectivity. nih.gov These studies have revealed that the specific conformation adopted by deltakephalin is crucial for its selective interaction with the delta-opioid receptor. nih.gov

The high selectivity of deltakephalin for the delta-opioid receptor over the mu-opioid (μ-opioid) and kappa-opioid (κ-opioid) receptors helps in delineating the distinct physiological effects mediated by each receptor type. By using deltakephalin, researchers can selectively activate the delta-opioid receptor and observe the resulting biological responses, thus attributing specific functions to this receptor.

Table 1: Binding Affinities of Deltakephalin and Related Peptides

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Deltakephalin | Delta (δ) | High |

| Deltakephalin | Mu (μ) | Low |

| Deltakephalin | Kappa (κ) | Low |

| [D-Ala2]deltorphin I | Delta (δ) | High |

| [D-Ala2]deltorphin II | Delta (δ) | High |

Use of Deltakephalin Analogues in Drug Discovery Lead Optimization (Preclinical Stages)

In the preclinical stages of drug discovery, analogues of deltakephalin are synthesized and evaluated to optimize various properties, including potency, selectivity, metabolic stability, and blood-brain barrier permeability. nih.gov The process of lead optimization involves systematically modifying the chemical structure of a lead compound to enhance its therapeutic potential. youtube.comcriver.comaltasciences.com

Structure-activity relationship (SAR) studies are fundamental to this process. drugdesign.orgmdpi.com By making specific amino acid substitutions in the deltakephalin sequence, researchers can identify key residues that contribute to its biological activity. nih.govnih.gov For instance, modifications at the N-terminal sequence and at positions 4 and 5 have been shown to be critical for the blood-brain barrier permeability and enzymatic stability of deltorphin (B1670231) analogues. nih.gov The addition of neutral or basic amino acids at the N-terminus or alterations within the peptide sequence can significantly impact these properties. nih.gov

The goal of these preclinical optimizations is to develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles. For example, enhancing the stability of the peptide against enzymatic degradation in plasma and brain homogenates is a key objective. nih.gov The insights gained from these SAR studies guide the design of novel compounds with potentially superior therapeutic effects for conditions such as pain. nih.govnih.gov

Table 2: Effects of Structural Modifications on Deltakephalin Analogues

| Modification | Effect on Blood-Brain Barrier Permeability | Effect on Biological Stability (t1/2 in brain) |

|---|---|---|

| N-terminal amino acid addition | Can be maintained | Can be increased |

| Alterations at positions 4 and 5 | Critical for permeability | Critical for stability |

| [D-Ala2, Ser4, D-Ala5] substitution | Not specified | > 15 hr |

Research into Potential for Analgesia and Related Central Nervous System Modulation in Animal Models

The activation of delta-opioid receptors is known to produce analgesic effects, and deltakephalin and its analogues have been investigated in various animal models of pain. nih.gov Preclinical studies in rodents are crucial for evaluating the potential of these compounds as analgesics. nih.govfrontiersin.org These studies often utilize models of acute, inflammatory, and neuropathic pain to assess the efficacy of delta-opioid agonists. nih.gov

Research has shown that the administration of selective delta-opioid agonists can reduce pain behaviors in these animal models. nih.gov For instance, in models of chronic pain, activation of the delta-opioid receptor has been shown to diminish hypersensitivity to thermal and mechanical stimuli. nih.gov The central nervous system (CNS) modulatory effects of deltakephalin extend beyond analgesia, with potential implications for mood and other neurological functions. elsevierpure.comnih.govnih.gov

Animal models provide a platform to understand the mechanisms through which delta-opioid receptor activation leads to pain relief and to identify potential side effects. mdpi.com The data from these preclinical studies are essential for determining the therapeutic window and potential clinical utility of new drug candidates targeting the delta-opioid receptor. nih.gov

Development of Novel Delta-Opioid Receptor Probes

The development of novel molecular probes is essential for studying the localization, trafficking, and function of receptors in living systems. Deltakephalin's high affinity and selectivity for the delta-opioid receptor make it an excellent scaffold for the design of such probes. nih.gov These probes can be fluorescently labeled or radiolabeled to enable their detection using various imaging techniques. nih.govnih.govtocris.comeurekalert.org

Fluorescently labeled deltakephalin analogues can be used in techniques like fluorescence microscopy and single-molecule microscopy to visualize the distribution and dynamics of delta-opioid receptors on the surface of cells. nih.gov Radiolabeled versions of deltakephalin can be employed in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to map the location of delta-opioid receptors in the brain and other tissues in vivo. nih.gov The development of these probes is critical for advancing our understanding of the physiological and pathological roles of the delta-opioid receptor. nih.gov

Unexplored Biological Activities or Molecular Targets of Deltakephalin

While the primary molecular target of deltakephalin is the delta-opioid receptor, the full spectrum of its biological activities may not be completely understood. The opioid system is complex, with evidence of receptor heterodimerization and interactions with other signaling pathways. guidetopharmacology.org It is plausible that deltakephalin or its metabolites could interact with other, as-yet-unidentified molecular targets, leading to unforeseen biological effects.

Future research could explore these potential off-target interactions or novel signaling pathways activated by deltakephalin. Such investigations might reveal new therapeutic applications for this class of compounds beyond their currently recognized roles in pain and CNS modulation. The complexity of the opioid system suggests that there may be additional layers of regulation and function that remain to be discovered. nih.govmdpi.com

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding complex biological processes by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. wikipedia.orgnih.govresearchgate.net Applying systems biology approaches to the study of deltakephalin could provide a comprehensive view of its effects on cellular and organismal systems. fortunejournals.comprismmodelchecker.org

By analyzing the global changes in gene expression, protein levels, and metabolic profiles following deltakephalin administration, researchers could identify the downstream signaling networks and cellular pathways that are modulated by delta-opioid receptor activation. This approach can help to uncover novel mechanisms of action and potential biomarkers for drug response. Integrating computational modeling with experimental data can further enhance our understanding of the dynamic interactions within the biological system and predict the effects of deltakephalin under different conditions. researchgate.net

Advanced Synthetic Methodologies for Peptide Design and Library Generation

The synthesis of deltakephalin and its analogues relies on advanced methodologies in peptide chemistry. Solid-phase peptide synthesis (SPPS) is a widely used technique that allows for the efficient and stepwise assembly of amino acids to create peptides of a defined sequence. This method is amenable to automation and is crucial for generating the diverse range of analogues needed for SAR studies.

Furthermore, combinatorial chemistry and parallel synthesis techniques can be employed to create large libraries of deltakephalin-related peptides. researchgate.net These libraries can then be screened in high-throughput assays to rapidly identify compounds with desired biological activities. The development of novel synthetic strategies, including the incorporation of unnatural amino acids and peptidomimetics, continues to expand the chemical space that can be explored in the design of new and improved delta-opioid receptor ligands.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tyr-D-thr-gly-phe-leu-thr, and what challenges arise in maintaining stereochemical purity during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Synthesis typically involves SPPS with Fmoc/t-Bu protection strategies. Key challenges include racemization at the D-threonine (D-Thr) residue and incomplete coupling due to steric hindrance in the leucine (Leu) position. Mitigation requires optimized coupling reagents (e.g., HATU/HOAt) and real-time monitoring via LC-MS for intermediate quality control .

Q. How is the structural integrity of this compound validated post-synthesis, and what analytical techniques are prioritized for conformational analysis?

- Methodological Answer : Circular dichroism (CD) spectroscopy is critical for assessing secondary structure in solution, while NMR (2D NOESY) resolves spatial arrangements of aromatic residues (Tyr, Phe). Mass spectrometry (MALDI-TOF/ESI-MS) confirms molecular weight, and HPLC evaluates purity (>95% threshold for in vitro studies) .

Q. What in vitro assays are most effective for evaluating the bioactivity of this compound, particularly in receptor-binding studies?

- Methodological Answer : Competitive binding assays using fluorescence polarization (FP) or surface plasmon resonance (SPR) are standard. For opioid receptor studies, HEK293 cells transfected with μ-opioid receptors (MOR) are incubated with fluorescently labeled ligands (e.g., DAMGO) to quantify displacement by this compound. Dose-response curves (IC₅₀ values) are normalized to positive controls like morphine .

Advanced Research Questions

Q. How do contradictory findings about this compound’s in vivo stability (e.g., plasma half-life variability) inform experimental redesign for pharmacokinetic studies?

- Methodological Answer : Discrepancies in half-life (e.g., 15 min vs. 45 min in rodent models) may stem from protease-specific degradation pathways. Redesign experiments using protease inhibitors (e.g., bestatin for aminopeptidases) or isotope-labeled analogs (²H/¹³C) for LC-MS/MS tracking. Parallel studies in knockout models (e.g., DPP-IV-deficient mice) can isolate metabolic pathways .

Q. What computational strategies resolve ambiguities in this compound’s interaction dynamics with non-canonical targets (e.g., allosteric modulation of NMDA receptors)?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model peptide-receptor docking, while free-energy perturbation (FEP) calculations quantify binding affinity changes. Experimental validation via mutagenesis (e.g., alanine scanning at GluN2B subunits) identifies critical interaction sites .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in neuronal cell lines (e.g., SH-SY5Y vs. PC12 viability assays)?

- Methodological Answer : Divergent results may arise from assay conditions (e.g., serum concentration, exposure duration). Standardize protocols using ATP-based luminescence (CellTiter-Glo) and parallel lactate dehydrogenase (LDH) release assays. Control for batch-specific peptide aggregation via dynamic light scattering (DLS) pre-treatment .

Data Contradiction Analysis

Q. What statistical frameworks are recommended for reconciling dose-dependent effects of this compound in pain modulation studies (e.g., hyperalgesia vs. analgesia)?